2-[(4-chlorophenyl)sulfanyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4S/c1-24-14-8-3-11(9-15(14)25-2)17-21-22-18(26-17)20-16(23)10-27-13-6-4-12(19)5-7-13/h3-9H,10H2,1-2H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRUYRDSVRMOBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the sulfanyl group: This step involves the reaction of the oxadiazole intermediate with a chlorophenyl thiol compound.
Acetylation: The final step involves the acetylation of the intermediate to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)sulfanyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Chemical Structure :
- Molecular Formula : C₂₀H₁₉N₃O₅S
- Molecular Weight: 413.45 g/mol (monoisotopic mass: 413.1045) .
- Key Features :
- 1,3,4-Oxadiazole core : Substituted at position 5 with a 3,4-dimethoxyphenyl group.
- Sulfanyl linkage : Connects the oxadiazole to an acetamide moiety.
- Acetamide group : Attached to a 4-chlorophenyl ring via the sulfur atom.
Pharmacological Relevance :
- Structural analogs of this compound exhibit diverse biological activities, including antimicrobial , anticancer , and enzyme inhibitory properties. Its 3,4-dimethoxyphenyl group may enhance lipophilicity and membrane permeability, while the 4-chlorophenyl moiety contributes to electronic effects and target binding .
Structural Analogues and Modifications
Table 1: Structural and Functional Comparison
Key Structural Insights :
- Methoxy Groups : Increasing methoxy substituents (e.g., 3,4,5-trimethoxy in ) enhances antibacterial activity but may reduce solubility.
- Chlorophenyl vs. Phenyl : The 4-chloro group in the target compound improves electronic effects for target binding compared to unsubstituted phenyl .
- Heterocyclic Additions : Compounds like 2c (dioxothiazolidin) or indole derivatives (e.g., 8e ) show expanded activity profiles due to additional pharmacophores .
Pharmacological Activities
Antimicrobial Activity :
- 3,4,5-Trimethoxyphenyl Analogues : Exhibited broad-spectrum activity against S. aureus (MIC: 12.5 µg/mL) and C. albicans (MIC: 25 µg/mL) .
- Chlorophenyl Derivatives : The target compound’s 4-chloro group may enhance Gram-negative activity, though specific data are pending .
Anticancer Potential :
- Compound 2c : Demonstrated cytotoxicity against breast cancer (MCF-7) with IC₅₀ of 8.2 µM, attributed to the dioxothiazolidin moiety’s DNA intercalation .
- Indole Derivatives (8e) : Moderate LOX inhibition (IC₅₀: 42 µM) suggests anti-inflammatory applications .
Enzyme Inhibition :
- ACE2-Targeting Analog : Docking score (-5.51 kcal/mol) indicates strong binding to ACE2, a critical SARS-CoV-2 host receptor .
- BChE Inhibition : Methylphenyl-substituted analogues (e.g., 8e ) showed IC₅₀ values ~58 µM, relevant for Alzheimer’s disease .
Physicochemical Properties
- Lipophilicity :
- Thermal Stability :
- Melting points vary widely: 142–155°C for methylphenyl analogues , vs. 470–471 K for dioxothiazolidin derivatives .
Biological Activity
2-[(4-chlorophenyl)sulfanyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a compound characterized by a 1,3,4-oxadiazole ring known for its diverse biological activities. This article provides an in-depth analysis of its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 480.97 g/mol. The presence of the oxadiazole ring and the chlorophenyl group contributes to its pharmacological potential.
The biological activity of this compound primarily stems from the oxadiazole moiety. Research indicates that derivatives containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties by interacting with various biological targets:
- Enzyme Inhibition : Oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer progression, such as topoisomerases and histone deacetylases (HDACs) .
- Apoptosis Induction : Compounds like this one can activate apoptotic pathways in cancer cells by modulating caspase activity .
- Antiproliferative Activity : Studies reveal that it exhibits potent antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells .
Anticancer Activity
Recent studies have demonstrated the cytotoxic effects of this compound on several cancer cell lines. The following table summarizes the IC50 values observed in various studies:
These findings indicate a strong potential for this compound as an anticancer agent.
Mechanistic Insights
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Growth Factors : It disrupts signaling pathways mediated by growth factors such as VEGF and EGF.
- Caspase Activation : It promotes apoptosis by activating caspase pathways .
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in the G0/G1 phase in certain cancer cell lines .
Case Studies
Case Study 1: Anticancer Efficacy in A549 Cells
In a recent study involving A549 lung cancer cells, this compound demonstrated an IC50 value of <0.14 μM. This indicates a highly potent cytotoxic effect compared to standard chemotherapeutics . The study highlighted that the compound's ability to induce apoptosis was significantly higher than that observed with traditional agents such as cisplatin.
Case Study 2: Mechanistic Studies on C6 Glioma Cells
Another investigation focused on C6 glioma cells revealed that treatment with this compound led to significant apoptosis and inhibition of cell proliferation at concentrations around 8.16 μM. Flow cytometry analysis confirmed increased caspase-3 activation upon treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
